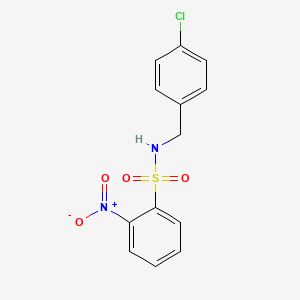

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorobenzyl group and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

Reduction: N-(4-aminobenzyl)-2-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(4-chlorobenzyl)-2-nitrobenzenesulfone.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structure allows it to act as a precursor for compounds targeting bacterial infections and inflammatory diseases. For instance, it has been involved in developing new sulfonamide derivatives that exhibit antibacterial properties against resistant strains of bacteria.

Anticancer Research:

Recent studies have explored the anticancer potential of derivatives synthesized from this compound. These derivatives have shown cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Materials Science

Advanced Material Development:

The compound has applications in materials science, particularly in creating advanced materials with enhanced thermal stability and resistance to degradation. Its sulfonamide group contributes to the material's properties, making it suitable for various industrial applications.

Biological Studies

Biochemical Assays:

this compound serves as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to mimic natural substrates allows it to inhibit specific enzyme activities, providing insights into metabolic pathways and potential therapeutic targets.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for antibacterial and anti-inflammatory agents |

| Anticancer Research | Cytotoxic derivatives against human cancer cell lines |

| Materials Science | Development of materials with enhanced thermal stability |

| Biological Studies | Probe for studying enzyme activities and protein interactions |

Table 2: Case Studies on Anticancer Activity

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Similar structure but with an additional sulfonamide group.

N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Contains a triazine ring instead of a benzene ring.

Uniqueness

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

N-(4-chlorobenzyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, a nitro group, and a chlorobenzyl moiety. The molecular formula is C13H10ClN2O4S, and it exhibits significant solubility in polar solvents, which is advantageous for biological assays.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antibacterial activity where it targets bacterial dihydropteroate synthase.

- Redox Reactions : The nitro group can undergo reduction, contributing to its biological effects through reactive nitrogen species (RNS) generation, which can modulate cellular signaling pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the inhibition of folate synthesis pathways in bacteria. Studies have shown that modifications in the substituents on the benzene ring can enhance its antibacterial potency .

Anticancer Potential

Recent research indicates that this compound exhibits selective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and K-562 (leukemia). The selectivity index for these cells was found to be above 2.0, suggesting potential as an anticancer agent . The compound's ability to induce apoptosis in tumor cells while sparing normal cells highlights its therapeutic promise.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Nitro group position | Changes in redox potential; affects enzyme binding |

| Chlorine substitution | Enhances lipophilicity and membrane penetration |

| Alkyl/aryl substitutions | Alters selectivity towards specific targets |

These modifications have been explored in various studies to optimize the compound's pharmacological profile .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that this compound induced apoptosis via mitochondrial pathways. The study utilized flow cytometry to quantify apoptotic cells and assessed the expression of key apoptotic markers .

- Anti-inflammatory Activity : In a model of acute inflammation, the compound reduced edema formation significantly compared to control groups, suggesting its utility in managing inflammatory conditions.

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-7-5-10(6-8-11)9-15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCYRNMRPWBQHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.